molecular formula C9H6F4O3 B2780651 4-Fluoro-3-(trifluoromethoxy)phenylacetic acid CAS No. 886501-32-2

4-Fluoro-3-(trifluoromethoxy)phenylacetic acid

Cat. No. B2780651
CAS RN: 886501-32-2
M. Wt: 238.138
InChI Key: RICXEJYYIREWPA-UHFFFAOYSA-N
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Description

4-Fluoro-3-(trifluoromethoxy)phenylacetic acid, also known as 4-F3TPA, is an organic compound with a molecular formula C8H6F5O3. It is a colorless to slightly yellowish liquid at room temperature and is soluble in water, alcohol, and other organic solvents. 4-F3TPA has a wide range of applications in both organic and inorganic chemistry and is used as a catalyst in many reactions. It is also used as a precursor in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Fluorination Strategies

  • A study demonstrated a divergent strategy for the fluorination of phenylacetic acid derivatives, using a charge-transfer complex. The solvent played a critical role in the reaction outcome, with water leading to decarboxylative fluorination and non-aqueous conditions resulting in the formation of α-fluoro-α-arylcarboxylic acids (Madani et al., 2022).

Synthesis Methods

  • Research revealed a new approach to synthesize 4-Phenyl-β-aminotetralin from 4-(3-Halophenyl)tetralen-2-ol Phenylacetate, using mixed trifluoroacetyl phenylacetyl anhydride and halostyrenes or vinylcycloalkanes (Vincek & Booth, 2009).

Fluoroalkyl Amino Reagents

  • A study developed fluoroalkyl amino reagents for introducing the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles. These reagents, activated by a Lewis acid, were useful in the synthesis of important building blocks for medicinal and agricultural chemistry (Schmitt et al., 2017).

Metabolic Pathways

  • The metabolism of p-fluorophenylacetic acid by a Pseudomonas species revealed the involvement of several intermediates, including 3-fluoro-3-hexenedioic acid, in the degradation pathway. This study highlighted the microorganism's ability to adapt to the metabolism of phenylacetic acid and related compounds (Harper & Blakley, 1971).

Syn-Fluoro-trifluoromethylation

  • Research on syn-Fluoro- and -Oxy-trifluoromethylation of arylacetylenes demonstrated a one-step method for producing (Z)-α-fluoro-β-CF3 styrenes, with potential applications in the preparation of various functionalized trifluoromethylated Z-alkenes (Zhang, Wan & Bie, 2017).

Chemical Reactivity and Spectroscopy

  • Comparative studies on the reactivity, acidity, and vibrational spectra of halogen-substituted phenylacetic acids, including fluorinated derivatives, provided insights into their structural and chemical properties (Srivastava et al., 2015).

properties

IUPAC Name

2-[4-fluoro-3-(trifluoromethoxy)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O3/c10-6-2-1-5(4-8(14)15)3-7(6)16-9(11,12)13/h1-3H,4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICXEJYYIREWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)OC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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